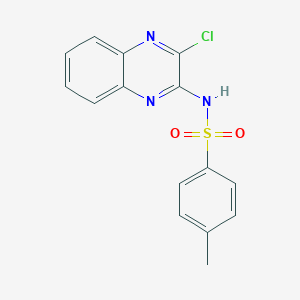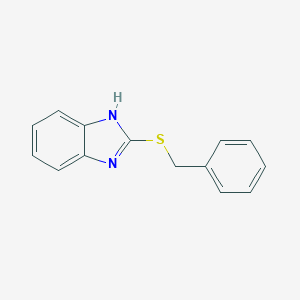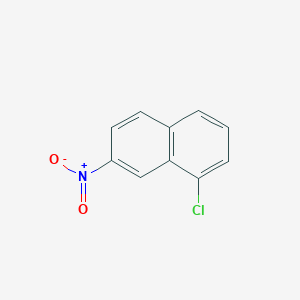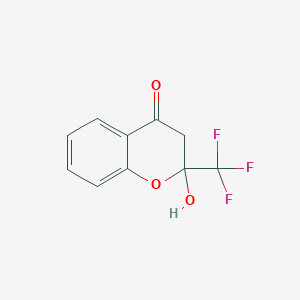
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one, commonly known as TFC, is a synthetic compound with a unique chemical structure. TFC belongs to the class of flavones and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of TFC is not fully understood, but it is believed to exert its therapeutic effects through various pathways. TFC has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. TFC has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, TFC has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
TFC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. TFC has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage. TFC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. Additionally, TFC has been shown to modulate the expression of various proteins involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
TFC has several advantages for lab experiments, including its relatively simple synthesis, cost-effectiveness, and broad therapeutic potential. However, TFC also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and delivery method when using TFC in lab experiments.
将来の方向性
For the study of TFC include investigating its potential in combination with other therapeutic agents, exploring its potential as a dietary supplement, and further elucidating its mechanism of action.
合成法
TFC can be synthesized through several methods, including the condensation of 2-hydroxyacetophenone and trifluoromethylacetic anhydride, and the reaction of 2-hydroxyacetophenone with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst. The synthesis of TFC is relatively simple and cost-effective, making it an attractive compound for research purposes.
科学的研究の応用
TFC has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. TFC has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, TFC has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. TFC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
78605-60-4 |
|---|---|
分子式 |
C10H7F3O3 |
分子量 |
232.16 g/mol |
IUPAC名 |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
InChIキー |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
正規SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




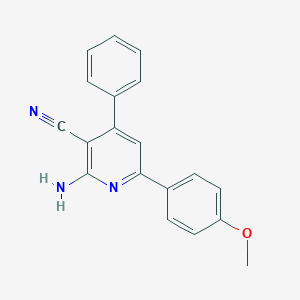

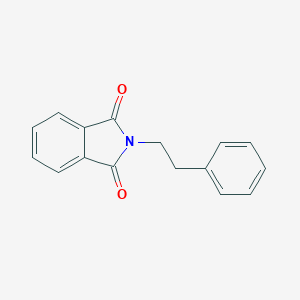
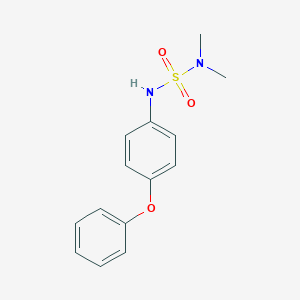

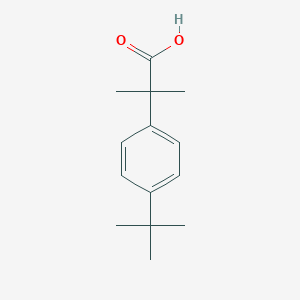
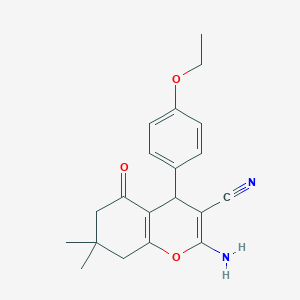

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
